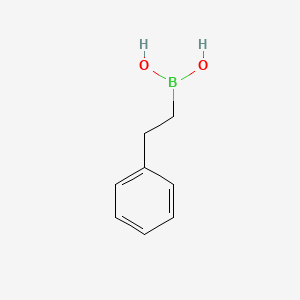

Acide phénéthylboronique

Vue d'ensemble

Description

L'Acide boronique de phényléthane est un composé organique qui appartient à la classe des acides boroniques. Ces composés sont caractérisés par la présence d'un atome de bore lié à un groupe alkyle ou aryle et deux groupes hydroxyle. L'Acide boronique de phényléthane est particulièrement remarquable pour ses applications en synthèse organique, en particulier dans la formation de liaisons carbone-carbone par le biais de réactions telles que le couplage de Suzuki-Miyaura.

Applications De Recherche Scientifique

Phenylethane Boronic Acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.

Biology: The compound is used in the development of molecular probes and sensors for detecting biological molecules.

Medicine: Phenylethane Boronic Acid derivatives are explored for their potential therapeutic applications, including enzyme inhibition and drug delivery systems.

Mécanisme D'action

Mode of Action

Boronic acids, in general, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Biochemical Pathways

For instance, they are involved in the biosynthesis of phenolic compounds . Phenolic compounds are secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

It has been suggested that boronic acids can be used to rapidly and reversibly induce boron deficiency-like responses, therefore, they are useful tools for investigating boron function in plants .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Phenethylboronic acid. For instance, the heat of formation of the chymotrypsin-phenylethane boronic acid complex has been observed to be pH-dependent . Moreover, structural and environmental factors can influence boronic acid–diol binding affinity .

Analyse Biochimique

Biochemical Properties

Phenethylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diol-containing molecules. For instance, phenethylboronic acid is known to interact with enzymes such as alpha-chymotrypsin, forming a complex that can be studied to understand enzyme inhibition mechanisms . Additionally, it can bind to sugars and other diol-containing biomolecules, making it useful in the detection and quantification of these substances .

Cellular Effects

Phenethylboronic acid influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, phenethylboronic acid can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This, in turn, can impact gene expression and metabolic pathways, altering cellular functions such as growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, phenethylboronic acid exerts its effects through the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can inhibit or activate enzymes by altering their active sites or by stabilizing specific conformations . For instance, the binding of phenethylboronic acid to alpha-chymotrypsin results in the inhibition of the enzyme’s activity by blocking its active site . Additionally, phenethylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenethylboronic acid can change over time due to its stability and degradation properties. Phenethylboronic acid is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of phenethylboronic acid anhydride . This degradation can affect its long-term efficacy in biochemical assays and experiments. Studies have shown that phenethylboronic acid can maintain its activity for extended periods when stored under appropriate conditions, such as in an inert atmosphere or at low temperatures .

Dosage Effects in Animal Models

The effects of phenethylboronic acid vary with different dosages in animal models. At low doses, phenethylboronic acid has been observed to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .

Metabolic Pathways

Phenethylboronic acid is involved in various metabolic pathways, particularly those related to the metabolism of boronic acids. It interacts with enzymes such as boron transporters and boron-binding proteins, which facilitate its uptake and distribution within cells . Additionally, phenethylboronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, phenethylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its biochemical effects . For example, phenethylboronic acid can bind to transport proteins that mediate its uptake into cells, allowing it to reach intracellular targets and participate in biochemical reactions .

Subcellular Localization

Phenethylboronic acid exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . This localization is often mediated by targeting signals or post-translational modifications that direct phenethylboronic acid to specific subcellular sites . The subcellular distribution of phenethylboronic acid can affect its interactions with biomolecules and its overall biochemical activity .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'Acide boronique de phényléthane peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du phényléthane avec le tribromure de bore, suivie d'une hydrolyse pour produire l'acide boronique. Une autre méthode implique l'utilisation de réactifs organométalliques, tels que la réaction du phényléthane avec un ester boronique dans des conditions spécifiques .

Méthodes de production industrielle : Dans les milieux industriels, la production d'Acide boronique de phényléthane implique souvent des réactions à grande échelle utilisant des précurseurs contenant du bore. Le processus comprend généralement des étapes telles que la borylation du phényléthane, suivie d'une purification et d'une cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'Acide boronique de phényléthane subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des esters boroniques de phényléthane.

Réduction : Les réactions de réduction peuvent convertir l'acide boronique en borane correspondant.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le periodate de sodium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions spécifiques pour faciliter les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les esters boroniques de phényléthane, les boranes de phényléthane et divers dérivés de phényléthane substitués .

4. Applications de la recherche scientifique

L'Acide boronique de phényléthane a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est largement utilisé en synthèse organique, en particulier dans la réaction de couplage de Suzuki-Miyaura pour former des liaisons carbone-carbone.

Biologie : Le composé est utilisé dans le développement de sondes moléculaires et de capteurs pour la détection de molécules biologiques.

Médecine : Les dérivés de l'Acide boronique de phényléthane sont explorés pour leurs applications thérapeutiques potentielles, notamment l'inhibition enzymatique et les systèmes d'administration de médicaments.

Industrie : Le composé est utilisé dans la production de matériaux avancés et de polymères aux propriétés spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de l'Acide boronique de phényléthane implique sa capacité à former des liaisons covalentes réversibles avec les diols et d'autres groupes nucléophiles. Cette propriété lui permet d'interagir avec diverses cibles moléculaires, notamment les enzymes et les récepteurs. La formation d'esters boroniques est un aspect clé de son mécanisme, permettant au composé de moduler les voies et les processus biologiques .

Composés similaires :

Acide phénylboronique : Structure similaire mais sans le groupe éthane.

Acide éthylboronique : Contient un groupe éthyle au lieu d'un groupe phényle.

Acide benzylboronique : Comporte un groupe benzyle à la place du groupe phényléthane.

Unicité : L'Acide boronique de phényléthane est unique en raison de sa combinaison spécifique d'un groupe phényle et d'un groupe éthane lié à la partie acide boronique. Cette structure confère des propriétés chimiques et une réactivité distinctes, ce qui la rend particulièrement utile dans certaines applications synthétiques et de recherche .

Comparaison Avec Des Composés Similaires

Phenylboronic Acid: Similar in structure but lacks the ethane group.

Ethylboronic Acid: Contains an ethyl group instead of a phenyl group.

Benzylboronic Acid: Features a benzyl group in place of the phenylethane group.

Uniqueness: Phenylethane Boronic Acid is unique due to its specific combination of a phenyl group and an ethane group attached to the boronic acid moiety. This structure imparts distinct chemical properties and reactivity, making it particularly useful in certain synthetic and research applications .

Propriétés

IUPAC Name |

2-phenylethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRUMANMDWQMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188000 | |

| Record name | Phenylethane boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34420-17-2 | |

| Record name | Phenylethane boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034420172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethane Boronic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylethane boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenylethyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Methoxyphenyl)-4-phenylbut-3-enyl]piperidine-3-carboxylic acid](/img/structure/B1212437.png)

![4-[(4-Carboxy-2,6-dimethoxyphenoxy)methyl]-5-methyl-2-furancarboxylic acid](/img/structure/B1212446.png)